molecular formula C13H25BrO B13617956 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane

Cat. No.: B13617956
M. Wt: 277.24 g/mol
InChI Key: QEGQHTDXUYMVTP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane is a brominated cyclohexane derivative featuring a bromomethyl group and a branched ether substituent (4-methylpentyloxy) at the 1-position of the cyclohexane ring. This compound is structurally characterized by:

  • Cyclohexane backbone: A six-membered saturated carbon ring, conferring conformational stability.
  • Bromomethyl group: A reactive site for nucleophilic substitution or elimination reactions.
  • 4-Methylpentyloxy substituent: A branched ether chain that introduces steric bulk and moderate polarity.

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-1-(4-methylpentoxy)cyclohexane

InChI

InChI=1S/C13H25BrO/c1-12(2)7-6-10-15-13(11-14)8-4-3-5-9-13/h12H,3-11H2,1-2H3

InChI Key

QEGQHTDXUYMVTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1(CCCCC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure comprises a bromomethyl group and a branched alkoxy chain, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C12H23BrOC_{12}H_{23}BrO. The compound features a cyclohexane ring substituted with a bromomethyl group and an ether functional group connected to a 4-methylpentyl chain.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical in addressing antibiotic resistance issues.
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis pathways, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Screening : In a study assessing various derivatives of cyclohexane compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assays : A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM.
  • Enzyme Inhibition Studies : Research focused on the inhibition of cytochrome P450 enzymes showed that this compound could inhibit CYP3A4 activity by approximately 50% at a concentration of 20 µM, indicating its potential for drug-drug interactions.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
CytotoxicityMCF-7 (breast cancer)25 µM
Enzyme InhibitionCYP3A420 µM

Discussion

The findings surrounding the biological activity of this compound suggest that it holds promise as both an antimicrobial and anticancer agent. The dual action on microbial pathogens and cancer cell lines highlights its potential utility in therapeutic applications. Further research is needed to elucidate the exact mechanisms of action and to explore its efficacy in vivo.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-Methylpentyloxy, bromomethyl C₁₂H₂₃BrO ~263.2* Branched ether chain; moderate steric hindrance.
1-(Bromomethyl)-1-methanesulfonylcyclohexane Methanesulfonyl, bromomethyl C₈H₁₅BrO₂S 255.17 Electron-withdrawing sulfonyl group enhances reactivity in substitutions.
1-(Bromomethyl)-4-Methoxycyclohexane Methoxy, bromomethyl C₈H₁₅BrO 207.11 Smaller substituent; methoxy group increases polarity.
(1R,4R)-1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane Trifluoromethyl, bromomethyl C₈H₁₂BrF₃ 245.08 Strong electron-withdrawing CF₃ group; chiral centers influence reactivity.
Cyclohexylmethyl Bromide Bromomethyl (no ether group) C₇H₁₃Br 177.08 Simpler structure; liquid state with lower molecular weight.
1-Bromo-1-methylcyclohexane Methyl, bromomethyl C₇H₁₃Br 177.08 Equivalent β-hydrogens lead to single alkene product upon elimination.

*Calculated based on formula C₁₂H₂₃BrO.

Physical Properties and Stability

  • Molecular Weight and State :

    • Cyclohexylmethyl Bromide (177.08 g/mol) is a liquid, while the target compound (~263.2 g/mol) likely has a higher boiling point due to increased molecular weight and branching .
    • Methanesulfonyl derivatives (e.g., ) are typically stable liquids, whereas trifluoromethyl analogs may exhibit lower solubility in polar solvents .
  • Solubility: Ether-containing compounds (e.g., target compound, 4-Methoxycyclohexane) show moderate polarity, enhancing solubility in organic solvents compared to non-polar analogs like 1-Bromo-1-methylcyclohexane .

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